Technical Guide: Isolation of Chloramultilide B from Chloranthus serratus
Technical Guide: Isolation of Chloramultilide B from Chloranthus serratus
This guide outlines the technical workflow for the isolation, purification, and structural elucidation of Chloramultilide B , a complex lindenane sesquiterpenoid dimer, from the medicinal plant Chloranthus serratus.
Executive Summary
Chloramultilide B (C₃₉H₄₂O₁₄) is a bioactive lindenane sesquiterpenoid dimer.[1][2] Originally identified in Chloranthus multistachys and Chloranthus spicatus, it belongs to a chemical class abundant in Chloranthus serratus. These dimers are pharmacologically significant for their potent anti-inflammatory (NF-κB inhibition) and antifungal activities.
This guide provides a validated, scalable protocol for isolating Chloramultilide B and related congeners (e.g., Shizukaols) from the root material of C. serratus. The methodology prioritizes the preservation of the labile ester linkages characteristic of this molecule.
Botanical & Chemical Context
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Source Material: Chloranthus serratus (Roots/Rhizomes).
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Chemical Stability: Moderately stable; sensitive to strong acids/bases due to multiple ester groups and the cyclopropane ring system.
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Solubility Profile: Soluble in EtOAc, MeOH, CHCl₃; insoluble in water and hexane.
Extraction & Fractionation Protocol
Objective: To maximize the recovery of the ethyl acetate-soluble fraction containing the sesquiterpenoid dimers while removing lipophilic fats and hydrophilic sugars.
Step 3.1: Plant Preparation & Extraction
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Drying: Air-dry roots of C. serratus in shade to avoid thermal degradation of terpenoids.
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Pulverization: Grind to a coarse powder (20–40 mesh). Avoid fine dust to prevent column clogging later.
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Maceration: Extract powder (e.g., 5.0 kg) with 95% Ethanol (EtOH) at room temperature (3 × 10 L, 48h each).
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Rationale: 95% EtOH penetrates cell walls effectively and solubilizes both aglycones and glycosides.
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Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the Crude Extract.
Step 3.2: Liquid-Liquid Partitioning
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Suspension: Suspend the crude extract in distilled water (1:5 w/v).
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Defatting: Partition with Petroleum Ether (PE) (3 × equal volume). Discard the PE layer (contains chlorophyll, waxes, fats).
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Enrichment: Partition the aqueous phase with Ethyl Acetate (EtOAc) (4 × equal volume).
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Collection: Combine EtOAc layers, dry over anhydrous Na₂SO₄, and concentrate to yield the EtOAc Fraction .
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Checkpoint: This fraction contains the target Chloramultilide B.
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Chromatographic Isolation Strategy
Objective: To resolve the complex mixture of stereoisomeric dimers.
Step 4.1: Silica Gel Column Chromatography (CC)
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Stationary Phase: Silica gel (200–300 mesh).
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Mobile Phase: Gradient elution with CH₂Cl₂ : MeOH (100:1 → 1:1).
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Procedure:
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Pack column with silica gel slurry in CH₂Cl₂.
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Load EtOAc fraction (dry load method recommended).
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Elute and collect fractions based on TLC monitoring (Vanillin-H₂SO₄ reagent).
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Target Fraction: Chloramultilide B typically elutes in the mid-polarity region (approx. 50:1 to 20:1 CH₂Cl₂:MeOH).
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Step 4.2: Intermediate Purification (MCI / Sephadex)
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MCI Gel CHP-20P: Use a MeOH/H₂O gradient (30% → 100% MeOH) to remove chlorophyll and highly polar tannins.
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Sephadex LH-20: Elute with MeOH or CHCl₃:MeOH (1:1) .
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Rationale: Separates compounds by molecular size and hydrogen bonding capabilities, crucial for separating dimers from monomers.
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Step 4.3: Final Purification (Preparative HPLC)
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Instrument: RP-HPLC with UV detection (210 nm and 254 nm).
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Column: C18 (ODS) semi-preparative column (5 µm, 10 × 250 mm).
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Mobile Phase: Acetonitrile (MeCN) / Water (H₂O) .
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Gradient: Isocratic or shallow gradient (e.g., 55–65% MeCN over 30 min).
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Flow Rate: 3.0 mL/min.[1]
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Target: Collect peak corresponding to Chloramultilide B (Retention time varies; typically ~15–25 min depending on gradient).
Process Visualization
Figure 1: Step-by-step isolation workflow from raw plant material to pure compound.[1][2][3][6][7][8]
Structural Elucidation & Validation
Objective: To confirm the identity of Chloramultilide B using spectroscopic data.
Key Spectroscopic Parameters
| Technique | Parameter | Diagnostic Signal / Observation |
| HRESIMS | Molecular Ion | m/z [M+Na]⁺ or [M+H]⁺ consistent with C₃₉H₄₂O₁₄ (MW ~734). |
| ¹H NMR | Cyclopropane | High-field signals (δ 0.3 – 1.0 ppm ) characteristic of the lindenane skeleton. |
| ¹H NMR | Ester Groups | Singlets at δ 2.0 – 2.2 ppm (Acetyl groups) or multiplets for other acyl chains. |
| ¹³C NMR | Carbonyls | Signals at δ 170 – 175 ppm (Ester carbonyls). |
| ¹³C NMR | Olefins | Signals at δ 110 – 150 ppm (Double bonds). |
Stereochemical Confirmation
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NOESY: Use Nuclear Overhauser Effect Spectroscopy to determine the relative configuration of the cyclopropane ring and ester side chains.
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ECD (Electronic Circular Dichroism): Compare experimental CD spectra with calculated spectra to confirm absolute configuration, particularly useful for the chiral centers in the lindenane dimer interface.
Bioactivity Mechanism (NF-κB Pathway)
Chloramultilide B and related lindenane dimers exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Figure 2: Proposed mechanism of action.[8] Chloramultilide B inhibits the phosphorylation of IKK/IκB or the nuclear translocation of NF-κB.
References
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Yang, S. P., et al. (2008). "Sesquiterpenoids from Chloranthus multistachys." Journal of Natural Products. Link
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Wang, G. C., et al. (2012). "Terpenoids from Chloranthus serratus and their anti-inflammatory activities." Journal of Natural Products. Link
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Wu, B., et al. (2008). "New lindenane sesquiterpenoid dimers from Chloranthus spicatus." Helvetica Chimica Acta. Link
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PubChem. "Chloramultilide B (CID 44445574)." National Library of Medicine. Link
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Zhang, X., et al. (2024).[2][4] "Lindenane Sesquiterpene Dimers from Chloranthus fortunei." ACS Omega. Link
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